
Benzyl 2,2-dimethoxyethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-2,2-dimethoxyethylamine HCl: is a chemical compound with the molecular formula C11H17NO2·HCl. It is a derivative of 2,2-dimethoxyethylamine, where a benzyl group is attached to the nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of benzylamine with chloroacetaldehyde dimethyl acetal.
Reductive Amination: Another method involves the reductive amination of benzaldehyde with aminoacetaldehyde dimethyl acetal.
Industrial Production Methods: Industrial production of Benzyl-2,2-dimethoxyethylamine HCl often involves large-scale synthesis using the above methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl-2,2-dimethoxyethylamine HCl can undergo oxidation reactions, typically forming benzylidene derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like hydrochloric acid and sodium hydroxide are used for substitution reactions.
Major Products Formed:
Oxidation: Benzylidene derivatives.
Reduction: Benzyl-2,2-dimethoxyethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Benzyl-2,2-dimethoxyethylamine HCl is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : It is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor agonists .
Medicine: : The compound is a key intermediate in the synthesis of drugs like ivabradine hydrochloride, which is used to treat certain heart conditions .
Industry: : It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of Benzyl-2,2-dimethoxyethylamine HCl involves its interaction with specific molecular targets. For example, in the synthesis of enzyme inhibitors, the compound may bind to the active site of the enzyme, preventing its normal function . The pathways involved often include inhibition of enzyme activity or receptor binding, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoacetaldehyde dimethyl acetal: This compound is structurally similar but lacks the benzyl group.
N-Benzyl-2,2-dimethoxyethanamine: This compound is very similar but may have different substituents on the nitrogen atom.
Uniqueness: : Benzyl-2,2-dimethoxyethylamine HCl is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Its benzyl group provides additional reactivity and versatility compared to similar compounds .
Eigenschaften
Molekularformel |
C11H18ClNO2 |
|---|---|
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
N-benzyl-2,2-dimethoxyethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H |
InChI-Schlüssel |
ILUXOUPKPXDRQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CNCC1=CC=CC=C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
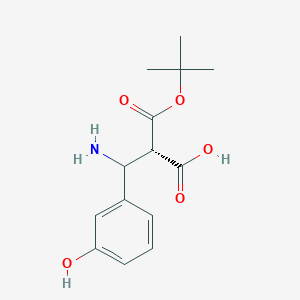
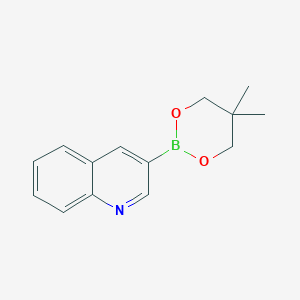
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
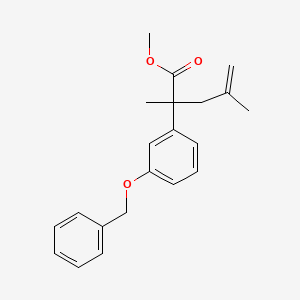
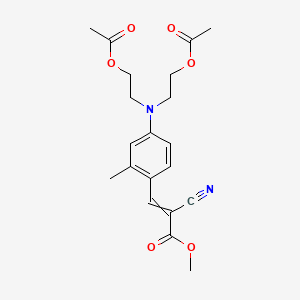
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)
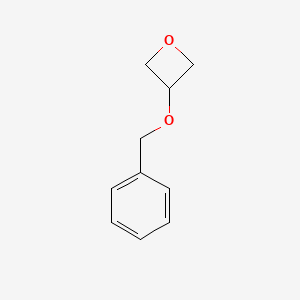
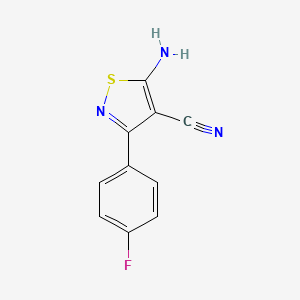
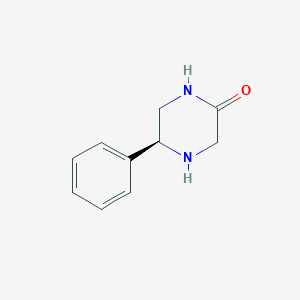
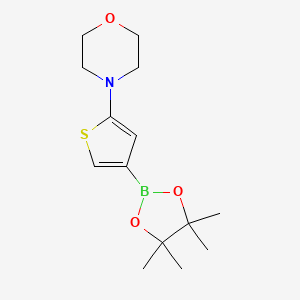
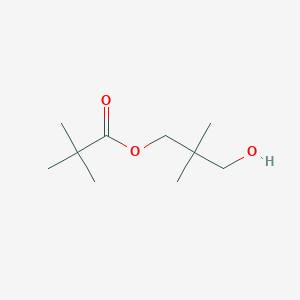
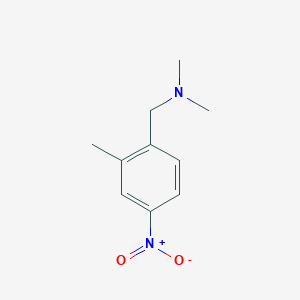
![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
